molecular formula C10H16O2 B3386282 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid CAS No. 72335-50-3

1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B3386282
CAS No.: 72335-50-3
M. Wt: 168.23 g/mol
InChI Key: UDJNPRFNQMRERB-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a prop-2-en-1-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with prop-2-en-1-yl halides under basic conditions, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate the alkylation and subsequent oxidation steps. The process is optimized for large-scale production by controlling reaction temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form cyclohexane-1,1-dicarboxylic acid using strong oxidizing agents.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 1-(Prop-2-en-1-yl)cyclohexanol.

    Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).

Major Products:

    Oxidation: Cyclohexane-1,1-dicarboxylic acid.

    Reduction: 1-(Prop-2-en-1-yl)cyclohexanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-en-1-yl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    Cyclohexane-1-carboxylic acid: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.

    1-(Prop-2-en-1-yl)cyclopropane-1-carboxylic acid: Features a cyclopropane ring instead of a cyclohexane ring, leading to distinct structural and chemical characteristics.

    1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid: Contains a cyclobutane ring, which affects its stability and reactivity compared to the cyclohexane derivative.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-prop-2-enylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2H,1,3-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJNPRFNQMRERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261844
Record name 1-(2-Propen-1-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72335-50-3
Record name 1-(2-Propen-1-yl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72335-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propen-1-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

300 cm3 of dry tetrahydrofuran (THF) and 40 g of diisopropylamine redistilled over calcium hydride were introduced into a 1 liter three-necked flask fitted with a condenser closed with a calcium chloride guard tube, a low-temperature thermometer, a mechanical stirrer and a nitrogen inlet tube. The solution was cooled to -20° C. and 220 cm3 of a 1.47 M solution of butyl-lithium in hexane were added. The addition was made in the course of 1 hour; the temperature of the mixture was kept at -10° C. 25.5 g (0.2 mole) of 1-cyclohexyl-carboxylic acid, dissolved in 50 cm3 of dry THF, were then introduced in the course of 20 minutes and the temperature of the whole was then raised gradually to 50° C. and this temperature was maintained for 2 hours. The yellow solution was cooled to -70° C. 15.3 g of dry allyl chloride were added and the mixture was stirred for a further 2 hours whilst allowing the temperature to return to ambient temperature, after which the whole was left to stand for 12 hours. The solution was concentrated in vacuo and then poured into 100 cm3 of ice-cold distilled water and 100 cm3 of hexane. The aqueous phase, which had been separated off, was acidified with dilute hydrochloric acid. The 1-allyl-1-cyclohexylcarboxylic acid obtained was extracted with ether. It was purified by distillation under reduced pressure and was in the form of a colourless liquid.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid

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